1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene
Overview
Description
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a fluorinated diamine building block with the chemical formula C20H14F6N2O2 and a molecular weight of 428.33 g/mol . This compound is characterized by the presence of two trifluoromethyl groups at the meta-positions to the amines, making it an aminophenyl ether . It is primarily used as a precursor for synthesizing polyimides, which are known for their high thermal resistance, extraordinary mechanical properties, and outstanding insulation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene typically involves the reaction of 1,4-bis(4-amino-2-trifluoromethyl)benzene with 4,4’-oxydiphthalic anhydride (ODPA) in the presence of a solvent such as N,N-dimethylacetamide (DMAc) . The mixture is stirred at room temperature for several hours, followed by the addition of triethylamine and acetic anhydride to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing high-performance polyimides.
Medicine: Research into its use in drug delivery systems.
Industry: Utilized in the production of high-energy lithium-ion batteries and as insulation materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene involves its ability to form strong intermolecular interactions due to the presence of trifluoromethyl groups. These groups reduce intermolecular aggregation, resulting in a low refractive index and high transparency in the polyimides derived from this compound . The compound’s unique structure allows it to improve the specific energy of lithium-ion batteries and enhance their safety by self-extinguishing fires under short circuits .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-amino-2-fluorophenoxy)benzene
- 1,4-Bis(4-amino-2-chlorophenoxy)benzene
- 1,4-Bis(4-amino-2-bromophenoxy)benzene
Uniqueness
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is unique due to the presence of trifluoromethyl groups, which impart distinct properties such as high thermal resistance, low refractive index, and high transparency . These properties make it particularly suitable for applications in high-performance polymers and advanced battery technologies .
Properties
IUPAC Name |
4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-11(27)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(28)10-16(18)20(24,25)26/h1-10H,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZRKUWKHQVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600107 | |
Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94525-05-0 | |
Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94525-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?
A1: The molecular formula of this compound is C20H14F6N2O2. Its molecular weight is 428.34 g/mol.
Q2: How does the introduction of this compound affect the solubility of polyimides?
A2: The incorporation of this compound generally enhances the solubility of polyimides in various solvents. This improvement stems from the presence of both trifluoromethyl (-CF3) groups and ether linkages (-O-) within the diamine structure. [, , , , , ] These groups disrupt chain packing, reduce intermolecular interactions, and increase free volume within the polymer matrix, thereby facilitating solvation.
Q3: What is the impact of varying the mole ratio of this compound in copolyimides?
A3: Adjusting the mole ratio of this compound during copolyimide synthesis allows for fine-tuning of the material's properties. For example, increasing its ratio can lead to enhanced solubility [], while a higher ratio of the structurally rigid 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine component leads to higher glass transition temperatures. [] Researchers can tailor the final polymer's characteristics, such as solubility, glass transition temperature, and optical properties, by manipulating the relative amounts of different monomers.
Q4: What are the typical applications for polyimides synthesized with this compound?
A4: Polyimides containing this compound are explored for applications demanding high performance under extreme conditions. These include:
- Microelectronics and Optoelectronics: Their low dielectric constants, high thermal stability, good mechanical strength, and optical transparency make them suitable for use as interlayer dielectrics, flexible substrates, and waveguide materials. [, , , , , ]
- Adhesives: Their melt processability and strong adhesion properties make them attractive for high-temperature adhesive applications. [, ]
- Gas Separation Membranes: The ability to tailor their permeability and selectivity makes them promising candidates for gas separation membranes. []
Q5: What is the role of phthalic anhydride in polyimide synthesis involving this compound?
A5: Phthalic anhydride can be used as an end-capping agent in the synthesis of polyimides using this compound. This technique allows for the control of the molecular weight of the resulting polyimide, which in turn influences its melt viscosity and processability. [, ]
Q6: How does the structure of this compound contribute to the optical properties of polyimides?
A6: The structure of this compound contributes to the light color and transparency of the resulting polyimides. The presence of fluorine atoms and the specific arrangement of aromatic rings can reduce charge-transfer complex formation, leading to lower color intensity and higher transparency in the visible light region. [, , ]
Q7: Are there any studies on the environmental impact of this compound-based polyimides?
A7: While specific research on the environmental impact of polyimides derived from this compound is limited, the inherent stability and resistance to degradation of polyimides pose challenges for their recyclability and biodegradability. [] Developing strategies for the responsible disposal and potential recycling of these high-performance polymers is crucial for minimizing their environmental footprint.
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